Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate is a complex organic compound belonging to the class of pyrano[3,2-c]pyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-chlorobenzaldehyde with malononitrile in the presence of a base to form the intermediate 2-benzylidenemalononitrile. This intermediate is then reacted with dimedone (5,5-dimethylcyclohexane-1,3-dione) under reflux conditions to yield the desired pyrano[3,2-c]pyran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chloro groups in the compound can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical processes. For example, it may inhibit key enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate
- Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates
Uniqueness
Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate is unique due to its specific substitution pattern and the presence of both amino and chloro groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
Methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and anti-inflammatory properties, as well as its cytotoxic effects based on recent research findings.
Chemical Structure
The compound is characterized by the following chemical formula and structure:
- Chemical Formula : C16H14ClN2O4
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 25 |
Bacillus subtilis | 15 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using the DPPH radical scavenging assay. The results indicate a strong antioxidant effect:
Concentration (µg/mL) | % DPPH Scavenging |
---|---|
10 | 50 |
25 | 75 |
50 | 90 |
The compound exhibited a maximum scavenging percentage of approximately 90% at higher concentrations, indicating its potential utility in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In vitro studies have shown that the compound significantly stabilizes human red blood cell (HRBC) membranes, which is indicative of anti-inflammatory activity. The percentage of HRBC membrane stabilization was measured as follows:
Concentration (µg/mL) | % Membrane Stabilization |
---|---|
10 | 70 |
25 | 85 |
50 | 95 |
This suggests that this compound could be beneficial in managing inflammatory conditions .
Cytotoxicity
Cytotoxicity assays conducted on various cancer cell lines revealed that the compound exhibits selective cytotoxic effects. The IC50 values for different cell lines are summarized below:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 30 |
MCF-7 (breast cancer) | 45 |
A549 (lung cancer) | 50 |
These findings indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several pyran derivatives, including this compound. The results highlighted its broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
- Antioxidant and Anti-inflammatory Properties : Another research focused on the antioxidant potential and anti-inflammatory effects of similar compounds showed comparable DPPH scavenging activity and HRBC membrane stabilization percentages .
Properties
IUPAC Name |
methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5/c1-8-6-11-13(17(21)23-8)12(9-4-3-5-10(18)7-9)14(15(19)24-11)16(20)22-2/h3-7,12H,19H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVDUJJUJVWLSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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